N1-(3-methoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide, with the CAS number 897456-88-1, is a synthetic compound categorized as an oxalamide derivative. This compound features a complex molecular structure that includes a methoxyphenyl group, an imidazole moiety, and a thioether linkage, contributing to its potential biological activity. The molecular formula is , and its molecular weight is approximately 396.5 g/mol .
The compound is sourced from chemical databases and literature focusing on organic synthesis and medicinal chemistry. It falls under the classification of small molecule inhibitors, which are often investigated for their therapeutic potentials in various biological pathways. Its structural components suggest possible applications in drug development, particularly in targeting specific enzymes or receptors due to the presence of the imidazole ring, which is known for its biological activity .
The synthesis of N1-(3-methoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide can be achieved through several synthetic routes involving standard organic reactions such as amide formation and thioether synthesis.
The molecular structure of N1-(3-methoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide can be represented using SMILES notation: COc1cccc(NC(=O)C(=O)NCCSc2ncc(-c3ccccc3)[nH]2)c1. This notation indicates the arrangement of atoms and the connectivity within the molecule.
N1-(3-methoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide can participate in various chemical reactions typical for compounds containing amide and thioether functionalities:
The mechanism of action for N1-(3-methoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is not fully elucidated but may involve:
While detailed physical properties such as density and boiling point are not available, the compound's solubility in organic solvents can be inferred based on its structural characteristics.
Key chemical properties include:
N1-(3-methoxyphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide has potential applications in:
This compound represents a significant area of interest within pharmaceutical research due to its complex structure and potential bioactivity. Further studies are necessary to fully understand its mechanisms and applications in scientific research and medicine.
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4
CAS No.: